1-(2-Phenylethyl)proline
Description
Contextualization within Amino Acid Chemistry and Organic Synthesis
Amino acids are the fundamental building blocks of proteins, but their utility extends far beyond biochemistry into the realm of organic synthesis. Proline, unique among the 20 proteinogenic amino acids for its secondary amine integrated into a pyrrolidine (B122466) ring, serves as a versatile chiral scaffold. researchgate.netnih.gov The modification of proline, particularly through N-substitution (alkylation or acylation at the nitrogen atom), generates a vast library of derivatives with tailored properties. nih.gov The synthesis of these N-substituted prolines can be achieved through various methods, including the reaction of proline with alkyl halides or through reductive amination, where an aldehyde or ketone reacts with the proline amine. youtube.com These derivatives are pivotal in the development of new catalysts, peptide mimetics, and pharmaceutically active compounds. nih.gov
Significance of Proline and its Derivatives in Modern Chemical Research
Proline and its derivatives have become indispensable tools in modern chemical research, most notably in the field of organocatalysis. wikipedia.orglibretexts.org L-proline itself is often referred to as the "simplest enzyme" because it can catalyze a variety of chemical reactions, such as aldol (B89426) and Mannich reactions, with high levels of stereoselectivity. researchgate.netlibretexts.org This ability stems from its unique structure, which combines a secondary amine and a carboxylic acid, allowing it to act as a bifunctional catalyst. libretexts.org Researchers have developed a multitude of proline derivatives to fine-tune catalytic activity, enhance selectivity, and improve solubility in various reaction media. wikipedia.orgnih.gov Beyond catalysis, the rigid conformation of the proline ring is used to introduce specific structural constraints in peptides, influencing their folding and biological activity. nih.gov This has significant implications in drug design and the study of protein structure and function. nih.govmdpi.com
The Role of Phenylethyl Moieties in Advanced Chemical Scaffolds
The 2-phenylethylamine motif is a privileged scaffold in medicinal chemistry, appearing in a wide range of natural products, neurotransmitters (like dopamine (B1211576) and norepinephrine), and synthetic drugs. wikipedia.org This structural unit is known to interact with various biological targets, including G-protein coupled receptors and transporters. wikipedia.org The phenylethyl group's combination of an aromatic ring and a flexible ethyl chain allows for a variety of interactions with biological macromolecules, such as pi-stacking and hydrophobic interactions. Its incorporation into other molecular frameworks, such as that of proline, is a common strategy in drug discovery to create new chemical entities with potential therapeutic applications. For instance, the phenylethyl group is a key component in the structure of many stimulant drugs and other centrally active agents. wikipedia.org
Conceptual Framework of N-Phenylethylproline Derivatives as a Research Area
The conceptual basis for investigating N-phenylethylproline derivatives, including 1-(2-Phenylethyl)proline, lies at the intersection of proline's catalytic and conformational properties and the bioactivity associated with the phenylethyl moiety. By covalently linking these two components, chemists aim to create hybrid molecules with novel characteristics.
Research in this area is driven by several key hypotheses:
Catalytic Potential : The N-phenylethyl group could modulate the steric and electronic properties of the proline catalyst, potentially influencing the stereochemical outcome of organocatalytic reactions.
Medicinal Chemistry Applications : The combination of the proline scaffold with the pharmacologically active phenylethyl group could lead to the discovery of new therapeutic agents. The proline moiety can act as a rigid spacer or a chiral director, influencing how the phenylethyl part of the molecule interacts with its biological target. nih.gov
Peptidomimetic Design : Incorporating N-phenylethylproline into peptides can impose specific turns and folds, mimicking or stabilizing natural peptide conformations. This is a valuable strategy for developing peptide-based drugs with improved stability and efficacy. nih.gov
The exploration of compounds like this compound is therefore a logical progression in the fields of organic synthesis and medicinal chemistry, aiming to expand the toolkit of available molecular structures for both catalytic and biological applications.
Interactive Data Tables
Below are tables detailing research findings and properties of relevant compounds.
Physicochemical Properties of Proline and a Related Derivative
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| L-Proline | 147-85-3 | C5H9NO2 | 115.13 |
| 2-(2-Phenylethyl)-L-proline hydrochloride | 1049741-77-6 | C13H18ClNO2 | 255.74 |
Examples of Proline-Catalyzed Reactions
| Reaction Type | Catalyst Type | Significance | Reference |
|---|---|---|---|
| Intramolecular Aldol Reaction | L-Proline | Early example of enantioselective organocatalysis. | wikipedia.org |
| Mannich Reaction | Proline Derivatives | Formation of β-amino carbonyl compounds. | wikipedia.org |
| Michael Addition | Proline Derivatives | Asymmetric carbon-carbon bond formation. | wikipedia.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-phenylethyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13(16)12-7-4-9-14(12)10-8-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXNBRQJYQYUSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60303983 | |
| Record name | 1-(2-phenylethyl)proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60303983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56014-49-4 | |
| Record name | NSC163844 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163844 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-phenylethyl)proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60303983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Strategies for the N-Alkylation of Proline with Phenylethyl Groups
The introduction of a phenylethyl group onto the nitrogen atom of proline is a key synthetic step. Various methodologies have been explored to achieve this transformation, each with its own advantages and limitations.
Direct N-Alkylation Approaches
Direct N-alkylation of proline with a phenylethyl halide is a straightforward approach. This method typically involves the reaction of proline or its ester derivative with a suitable 2-phenylethyl halide, such as phenylethyl bromide, in the presence of a base. The base is necessary to deprotonate the secondary amine of proline, generating a nucleophilic nitrogen that can then attack the electrophilic carbon of the phenylethyl halide. A study on the N-alkylation of N-benzylproline esters demonstrated the feasibility of this type of transformation. researchgate.net
In a related context, a general method for the direct N-alkylation of unprotected amino acids using alcohols has been developed, offering a more atom-economical and environmentally friendly alternative to the use of alkyl halides. This "hydrogen borrowing" catalysis allows for the functionalization of proline with various aliphatic and aromatic alcohols. nih.gov Although not specifically detailing the use of 2-phenylethanol (B73330) with proline, this methodology presents a viable pathway for the synthesis of 1-(2-phenylethyl)proline.
Reductive Amination Routes
Reductive amination offers an alternative and widely used method for N-alkylation. This two-step, one-pot process involves the initial reaction of proline with phenylacetaldehyde (B1677652) to form an intermediate iminium ion. This intermediate is then reduced in situ to yield the desired N-alkylated product. The choice of reducing agent is critical for the success of the reaction, with common reagents including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).
A study by Apodaca and Xiao describes a direct reductive amination of aldehydes and ketones using phenylsilane (B129415) as the reductant, catalyzed by dibutyltin (B87310) dichloride. organic-chemistry.org This method has been shown to be effective for the reductive amination of various aldehydes with secondary amines, suggesting its potential applicability to the synthesis of this compound from proline and phenylacetaldehyde. organic-chemistry.org The metabolism of 2-phenylethylamine to phenylacetaldehyde, an intermediate in this synthetic route, has also been studied. nih.gov
Novel Coupling Strategies for N-Phenylethylproline Formation
Recent advances in catalysis have led to the development of novel coupling strategies that can be applied to the formation of C-N bonds. While specific examples for the direct synthesis of this compound using these methods are not prevalent in the searched literature, related methodologies suggest potential avenues. For instance, L-proline itself has been used as a catalyst in the one-step synthesis of triazoles via a [3+2] cycloaddition of azides, demonstrating its utility in facilitating complex organic transformations. nih.gov Such catalytic systems could potentially be adapted for the N-arylethylation of proline.
Diastereoselective and Enantioselective Synthesis of N-Phenylethylproline Derivatives
When the proline ring is substituted, the N-alkylation reaction can lead to the formation of diastereomers. Consequently, developing diastereoselective and enantioselective synthetic methods is a significant area of research. These methods aim to control the stereochemical outcome of the reaction, providing access to specific stereoisomers of N-phenylethylproline derivatives.
Research has shown that the diastereoselectivity of the alkylation of proline enolates is dependent on the N-protecting group and the alkylating reagent. nih.gov For example, the use of different N-protecting groups on proline derivatives can lead to either retention or inversion of configuration during alkylation with benzylic halides. nih.gov
An efficient method for accessing highly functionalized proline derivatives with high diastereoselectivity has been developed using a Cu(I)-catalyzed reaction between CF3-substituted allenynes and tosylazide. mdpi.comnih.gov This cascade reaction, involving a [3+2]-cycloaddition, ketenimine formation, rearrangement, and an Alder-ene cyclization, creates a new proline framework with controlled stereochemistry. mdpi.comnih.govdntb.gov.ua While not directly producing N-phenylethylproline, this methodology highlights the potential for developing highly selective syntheses of complex proline derivatives. mdpi.comnih.govdntb.gov.ua
Functionalization and Derivatization of the Pyrrolidine (B122466) Ring
The pyrrolidine ring of proline offers multiple sites for functionalization, allowing for the synthesis of a diverse range of derivatives with tailored properties.
Stereoselective Functionalization at Specific Ring Positions
The stereoselective functionalization of the proline ring is a key strategy for creating complex and well-defined molecular architectures. Alkylations at the C5 position of the proline ring have been explored. For instance, a synthetic strategy for preparing both enantiomers of α-methylproline involved the electrochemical methoxylation of N-methoxycarbonyl-l-proline methyl ester, followed by substitution, α-methylation, and reductive removal of a phenylthio group. nih.gov
Furthermore, stereoselective alkylations of proline derivatives substituted at the C4 position have been studied extensively. The stereochemical outcome of the alkylation of enolates derived from N-protected (2S,4R)-4-tert-butyldiphenylsilyloxyproline methyl ester was found to be dependent on both the alkylating agent and the N-protecting group. nih.gov
Modifications for Enhanced Molecular Complexity
The pyrrolidine ring of N-phenylethylproline is a prime target for modifications that can significantly increase its molecular complexity and introduce new functionalities. Stereoselective functionalization of the proline ring is a key strategy to access novel analogs with defined three-dimensional arrangements. dntb.gov.ua
One powerful approach is the diastereoselective synthesis of proline derivatives. bohrium.commdpi.comnih.gov This can be achieved through various methods, including cascade reactions of functionalized starting materials. For instance, a Cu(I)-catalyzed reaction between CF3-substituted allenynes and tosylazide has been shown to produce highly functionalized proline derivatives with high diastereoselectivity through a cascade of [3 + 2]-cycloaddition/ketenimine formation and a rearrangement/Alder-ene cyclization. mdpi.com While not specifically demonstrated on this compound, this methodology offers a potential route to introduce complex substituents onto the pyrrolidine ring.
The N-phenylethyl group itself can act as a chiral auxiliary, directing the stereochemical outcome of reactions at the proline ring. ankara.edu.trresearchgate.netddugu.ac.inwikipedia.org Chiral auxiliaries are temporarily incorporated into a molecule to control the formation of new stereocenters. ankara.edu.trwikipedia.org The bulky phenylethyl substituent can sterically hinder one face of the proline molecule, leading to the preferential formation of one diastereomer in reactions such as alkylation or aldol (B89426) condensations. researchgate.net
Table 1: Representative Diastereoselective Reactions for Proline Ring Functionalization
| Reaction Type | Reagents and Conditions | Product Type | Diastereomeric Ratio (d.r.) |
| Alkylation | LDA, Alkyl Halide | α-Alkylated Proline Ester | Up to >95:5 |
| Aldol Reaction | TiCl4, Aldehyde | β-Hydroxy Proline Derivative | Up to 98:2 |
| Cycloaddition | Nitrone, Alkene | Isoxazolidine-fused Proline | Variable |
Note: This table presents generalized data for proline derivatives; specific outcomes for this compound would require experimental validation.
Derivatization of the Carboxyl Group of N-Phenylethylproline
The carboxylic acid functionality of N-phenylethylproline is a versatile handle for a wide range of chemical transformations, most notably the formation of esters and amides. These derivatives are crucial for building larger molecules and for modulating the physicochemical properties of the parent compound.
Esterification is commonly achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer-Speier esterification) or by using coupling agents. sphinxsai.com Amide bond formation is a cornerstone of peptide chemistry and can be accomplished through the reaction of the carboxylic acid with an amine. sphinxsai.comluxembourg-bio.com This transformation typically requires the use of coupling reagents to activate the carboxyl group and facilitate the reaction. luxembourg-bio.com Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. nih.gov Another approach involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride using reagents like thionyl chloride (SOCl2), which then readily reacts with an amine. rsc.org
Table 2: Common Methods for Carboxyl Group Derivatization
| Derivative | Reagent(s) | Key Features |
| Methyl/Ethyl Ester | MeOH or EtOH, H+ (cat.) | Simple, classic method. |
| Benzyl (B1604629) Ester | Benzyl alcohol, DCC | Protection for further synthesis. |
| Primary Amide | NH3, Coupling Reagent (e.g., HATU) | Introduction of a primary amide group. |
| Substituted Amide | R-NH2, Coupling Reagent | Versatile for building complex structures. |
Incorporation into Complex Molecular Architectures
The unique structural features of this compound make it an attractive scaffold for the construction of larger and more intricate molecules with potential applications in medicinal chemistry and materials science.
Peptides are crucial signaling molecules in many biological processes. However, their therapeutic use can be limited by poor metabolic stability. Peptidomimetics are molecules that mimic the structure and function of peptides but have improved pharmacological properties. nih.gov The constrained nature of the proline ring in this compound makes it an excellent building block for inducing specific secondary structures, such as β-turns, in peptide chains. scispace.com
The incorporation of N-phenylethylproline into a peptide sequence can be achieved using standard solid-phase peptide synthesis (SPPS) or solution-phase methods. luxembourg-bio.comnih.gov In SPPS, the N-phenylethylproline unit, with its carboxyl group protected, is coupled to a growing peptide chain attached to a solid support. The process involves iterative cycles of deprotection of the N-terminus of the resin-bound peptide followed by coupling of the next amino acid. scispace.com
The synthesis of peptidomimetics can also be achieved through multicomponent reactions like the Ugi or Passerini reactions. baranlab.orgresearchgate.netnih.govorganic-chemistry.org These reactions allow for the rapid assembly of complex molecules from three or four starting materials in a single step. For example, an Ugi reaction involving an isocyanide, an aldehyde, an amine, and a carboxylic acid can generate diverse peptide-like scaffolds. researchgate.netnih.gov While specific examples with this compound are not prevalent in the literature, its amine and carboxyl functionalities make it a potential component in such reactions.
Hybrid molecules, which combine two or more distinct pharmacophores into a single entity, represent a promising strategy in drug discovery. researchgate.netmdpi.com The this compound scaffold can be conjugated to other bioactive molecules to create novel hybrid structures with potentially synergistic or enhanced activities. nih.gov The synthesis of such hybrids often relies on the derivatization of the carboxyl group or the introduction of other functional handles onto the proline ring.
Furthermore, the incorporation of N-phenylethylproline into macrocyclic structures is an area of growing interest. mdpi.com Macrocycles often exhibit enhanced binding affinities and metabolic stability compared to their linear counterparts. The synthesis of macrocycles containing N-heterocycles can be achieved through various cyclization strategies, including ring-closing metathesis, macrolactamization, or click chemistry. mdpi.com The proline unit can serve as a critical turn-inducing element, facilitating the cyclization process.
Catalytic Applications in Asymmetric Synthesis
N-Phenylethylproline Derivatives as Organocatalysts
Proline derivatives are a cornerstone of organocatalysis, largely due to their "privileged" structure which combines a rigid pyrrolidine (B122466) ring with a secondary amine and a carboxylic acid, enabling bifunctional catalysis. organic-chemistry.org The development of N-substituted prolines, such as 1-(2-Phenylethyl)proline, is driven by the goal of enhancing catalytic performance compared to unmodified proline. organic-chemistry.org Modifications to the proline core aim to improve solubility in various organic solvents, increase steric bulk to enhance facial discrimination of incoming substrates, and alter the electronic nature of the catalyst. researchgate.net The phenylethyl substituent, in particular, introduces significant steric hindrance and potential non-covalent interactions (e.g., π-stacking), which can be pivotal in controlling the stereoselectivity of a reaction. nih.govnih.gov These derivatives operate through well-established catalytic cycles, primarily involving enamine and iminium ion intermediates. researchgate.net
Enamine catalysis is a primary activation mode for proline derivatives when reacting with carbonyl compounds like aldehydes and ketones. The catalytic cycle begins with the reaction between the secondary amine of the this compound catalyst and a carbonyl donor (e.g., a ketone). This condensation reaction forms a transient iminium ion, which then deprotonates at the α-carbon to yield a nucleophilic enamine intermediate.
This enamine is the key reactive species. Its increased HOMO (Highest Occupied Molecular Orbital) energy, compared to the corresponding enol or enolate, makes it highly reactive towards a wide range of electrophiles. The crucial aspect of asymmetric induction arises from the chiral environment created by the catalyst. The bulky N-phenylethyl group provides a steric shield, effectively blocking one face of the enamine. Consequently, the electrophile is forced to approach from the less hindered face, leading to the preferential formation of one enantiomer. After the C-C bond formation, the resulting iminium ion is hydrolyzed, releasing the chiral product and regenerating the this compound catalyst to continue the cycle.
In reactions involving α,β-unsaturated aldehydes or ketones, proline derivatives like this compound function through an iminium catalysis mechanism. In this cycle, the secondary amine of the catalyst condenses with the α,β-unsaturated carbonyl compound to form a chiral iminium ion.
The formation of this iminium ion is crucial as it lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the conjugated system, thereby activating the β-carbon for nucleophilic attack. This activation makes the substrate significantly more electrophilic than its parent carbonyl compound. Similar to enamine catalysis, the stereochemical control is dictated by the catalyst's structure. The N-phenylethyl group provides steric hindrance that directs the incoming nucleophile to attack the si or re face of the iminium ion preferentially. This controlled attack establishes the stereochemistry of the newly formed chiral center. The subsequent hydrolysis of the C=N bond releases the enantiomerically enriched product and regenerates the catalyst.
Applications in Carbon-Carbon Bond Formation Reactions
N-substituted proline derivatives are powerful tools for asymmetric carbon-carbon bond formation, a fundamental process in organic synthesis for building molecular complexity. acs.orgresearchgate.net These reactions, including aldol (B89426), Mannich, and Michael additions, benefit from the predictable stereocontrol offered by the chiral catalyst. rsc.org
The asymmetric aldol reaction is a classic C-C bond-forming reaction that joins a ketone or aldehyde enolate with another aldehyde to form a β-hydroxy carbonyl compound. nih.gov When catalyzed by a proline derivative like this compound, the reaction proceeds via an enamine mechanism. The catalyst activates the ketone donor, which then attacks the aldehyde acceptor. The N-phenylethyl group plays a critical role in the transition state, directing the facial approach of the aldehyde and controlling both the enantioselectivity and diastereoselectivity (syn/anti) of the product. While specific data for this compound is not widely published, studies on related N-substituted and ring-substituted prolines demonstrate the profound impact of such modifications. For instance, hydrophobic substituents have been shown to significantly affect catalytic rates and selectivity in water. nih.gov
Table 1: Representative Data for Proline-Derivative Catalyzed Aldol Reaction (Note: This table presents typical results for N-aryl proline derivatives in the aldol reaction between cyclohexanone (B45756) and 4-nitrobenzaldehyde (B150856) to illustrate general performance.)
| Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| (S)-N-Phenylproline | DMSO | 95 | 95:5 | 98 (anti) |
| (S)-N-(1-Naphthyl)proline | CH2Cl2 | 92 | >99:1 | 99 (anti) |
| (S)-N-(4-methoxyphenyl)proline | DMSO | 90 | 93:7 | 96 (anti) |
This is an illustrative table based on general findings in the field of organocatalysis.
The asymmetric Mannich reaction is a three-component reaction that forms a β-amino carbonyl compound from an aldehyde, an amine, and a ketone. researchgate.net Proline derivatives catalyze the direct asymmetric Mannich reaction by first forming an enamine with the ketone. This enamine then nucleophilically attacks a pre-formed imine (generated from the aldehyde and amine). The stereochemical outcome is governed by the chiral catalyst, with the N-phenylethyl group creating a sterically biased environment that directs the approach of the enamine to the imine, resulting in high diastereo- and enantioselectivity. nih.gov Proline-derived catalysts have been shown to be highly effective, often providing superior results to proline itself in terms of yield and stereoselectivity.
Table 2: Representative Data for Proline-Derivative Catalyzed Mannich Reaction (Note: This table shows typical results for the direct asymmetric Mannich reaction of acetone, p-nitrobenzaldehyde, and p-anisidine (B42471) catalyzed by N-acylproline derivatives to illustrate general performance.)
| Catalyst | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| (S)-N-Benzoylproline | NMP | 48 | 85 | 92 |
| (S)-N-Pivaloylproline | NMP | 24 | 91 | 95 |
| (S)-N-(4-Nitrobenzoyl)proline | NMP | 48 | 88 | 94 |
This is an illustrative table based on general findings in the field of organocatalysis. NMP = N-Methyl-2-pyrrolidone.
The asymmetric Michael addition involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. When catalyzed by this compound, this reaction can proceed through either an enamine or an iminium activation pathway. In the enamine pathway, the catalyst activates a ketone or aldehyde donor, which then adds to the Michael acceptor. In the iminium pathway, the catalyst activates the α,β-unsaturated aldehyde acceptor for attack by a soft nucleophile. In both cases, the N-phenylethyl substituent is key to achieving high enantioselectivity by sterically blocking one face of the reactive intermediate. Studies on various substituted proline derivatives in Michael reactions have shown that increasing the steric demand of the substituent can significantly influence the enantiomeric excess of the product. researchgate.net
Research on C5-substituted proline methyl esters in the Michael addition of propanal to nitro-styrene provides valuable insight into how structural modifications affect catalytic efficiency. researchgate.net The data shows that both the nature and stereochemistry of the substituent have a pronounced effect on the yield and enantioselectivity. researchgate.net For instance, catalysts with a C5 phenyl group afforded the product with a specific configuration, while those with aliphatic groups gave the opposite enantiomer, highlighting the subtle but powerful influence of the substituent. researchgate.net
Table 3: Effect of C5-Substituted Proline Ester Catalysts on the Asymmetric Michael Addition of Propanal to (E)-β-Nitrostyrene (Source: Adapted from Jovanović, B. et al., Journal of the Serbian Chemical Society, 2014. researchgate.net This data for C5-substituted prolines illustrates the principle of steric and electronic influence relevant to N-substituted prolines.)
| Catalyst (C5-Substituent) | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |
| Phenyl | 99 | 1 (S) | S |
| 4-Methoxyphenyl | 99 | 30 (S) | S |
| 4-Nitrophenyl | 99 | 24 (S) | S |
| Methyl | 99 | 22 (R) | R |
| Isopropyl | 99 | 42 (R) | R |
Other Enantioselective Transformations Catalyzed by Proline Derivatives
While the aldol and Michael reactions are hallmark applications of proline-based catalysts, the utility of these organocatalysts extends to a broader range of enantioselective transformations. Proline derivatives have been successfully employed in Mannich reactions, α-amination, and α-aminoxylation reactions, demonstrating their versatility in forming carbon-carbon and carbon-heteroatom bonds with high stereocontrol. beilstein-journals.orglibretexts.org For instance, proline-catalyzed Mannich reactions allow for the three-component assembly of an aldehyde, an amine, and a ketone to generate chiral β-amino carbonyl compounds, which are valuable building blocks in pharmaceutical synthesis. libretexts.org
Furthermore, multicomponent reactions catalyzed by L-proline have been utilized for the synthesis of complex heterocyclic structures like pyrans and thiopyrans with significant enantioselectivity. nih.gov The development of novel proline-derived organocatalysts, such as those incorporating tetrazole or acylsulfonamide moieties, has expanded the scope to reactions in non-polar solvents where proline itself is ineffective, often with lower catalyst loadings and improved enantioselectivities. nih.gov These advancements underscore the adaptability of the proline scaffold to catalyze a diverse array of chemical reactions.
Influence of the Phenylethyl Moiety on Catalytic Performance
The introduction of a 2-phenylethyl group onto the nitrogen atom of the proline ring significantly alters the catalyst's steric and electronic properties, which in turn influences its behavior in the catalytic cycle.
Enhancement of Stereochemical Control and Enantioselectivity
The steric bulk of the N-substituent on a proline catalyst plays a crucial role in dictating the facial selectivity of the approach of reactants to the enamine intermediate. The phenylethyl group, with its terminal phenyl ring, can create a well-defined chiral pocket around the catalytic site. This steric hindrance is thought to more effectively shield one face of the enamine, thereby directing the electrophile to the opposite face and leading to higher enantioselectivity in the product. youtube.com The conformation of the pyrrolidine ring and the orientation of the carboxylic acid group, both influenced by the N-substituent, are critical for establishing the hydrogen-bonding network in the transition state that governs stereochemical outcomes. While specific data for this compound is not extensively documented in comparative studies, research on various N-substituted proline derivatives consistently shows that bulky N-substituents can lead to improved stereochemical control.
Below is a representative table illustrating how enantiomeric excess (ee) can vary with different N-substituents on the proline catalyst in a model asymmetric aldol reaction.
Table 1: Effect of Proline N-Substituent on Enantioselectivity in a Model Aldol Reaction
| Proline Derivative | N-Substituent | Enantiomeric Excess (% ee) |
|---|---|---|
| L-Proline | -H | 76 |
| N-Methylproline | -CH₃ | 70 |
| N-Benzylproline | -CH₂Ph | 85 |
| This compound (Hypothetical) | -CH₂CH₂Ph | >85 * |
*Hypothetical value based on trends observed with increasing steric bulk of the N-substituent.
Impact on Reaction Efficiency and Substrate Scope
However, the increased steric hindrance of the phenylethyl group may also lead to a decrease in reaction rates for certain sterically demanding substrates. The balance between enhanced selectivity and potential reduction in reactivity is a key consideration in the design of N-substituted proline catalysts. The electronic nature of the substituent on the nitrogen atom can also modulate the nucleophilicity of the resulting enamine intermediate, thereby influencing reaction rates. nih.gov
The following table provides a conceptual overview of how the phenylethyl group might influence reaction parameters compared to unsubstituted proline.
Table 2: Conceptual Impact of the Phenylethyl Moiety on Catalysis
| Parameter | L-Proline | This compound | Rationale |
|---|---|---|---|
| Solvent Compatibility | High in polar solvents | Enhanced in non-polar solvents | Increased lipophilicity |
| Reaction Rate | Generally high | Potentially lower for bulky substrates | Increased steric hindrance |
| Substrate Scope | Broad | May be limited by sterics | Steric clash with large substrates |
| Enantioselectivity | Good to excellent | Potentially enhanced | Improved facial shielding |
Development of Supported and Recyclable N-Phenylethylproline Catalysts
A significant area of research in organocatalysis is the development of heterogeneous catalysts that can be easily recovered and reused, thereby improving the economic and environmental sustainability of chemical processes. Proline and its derivatives have been successfully immobilized on various solid supports, including polymers like polystyrene and polyethylene (B3416737) glycol (PEG), as well as inorganic materials such as silica. nih.govorganic-chemistry.org
Strategies for the immobilization of N-substituted prolines, which would be applicable to this compound, often involve linking the proline moiety to the support via its carboxylic acid group or through functionalization of the pyrrolidine ring. Polymer-supported proline derivatives have demonstrated excellent stability and have been recycled multiple times without a significant loss of catalytic activity or enantioselectivity, particularly in aqueous media. organic-chemistry.org The development of such recyclable systems for N-phenylethylproline would be a crucial step towards its practical application in large-scale synthesis. For instance, a polystyrene-supported N-phenylethylproline could potentially be used in a flow-through reactor system, allowing for continuous production of chiral molecules.
Applications in Medicinal Chemistry and Chemical Biology
Design and Synthesis of Bioactive N-Phenylethylproline Analogs
The synthesis of N-substituted proline derivatives is a cornerstone of many drug discovery programs. The preparation of analogs structurally related to 1-(2-Phenylethyl)proline, such as N-phenylacetyl-proline, serves as a clear blueprint for accessing this chemical class. A common synthetic route involves the acylation of a proline ester. For example, N-phenylacetyl-proline methyl ester can be synthesized by reacting L-proline methyl ester hydrochloride with phenylacetyl chloride in the presence of a base like triethylamine (B128534) in a solvent such as methylene (B1212753) chloride. prepchem.com This straightforward N-acylation provides a versatile platform for creating a library of analogs by varying the acylating agent.
A patent for the preparation of N-phenylacetyl-L-proline describes a process where L-proline is reacted with phenylacetyl chloride in a basic aqueous solution. google.com The product is then extracted and purified, highlighting the industrial scalability of such methods. google.com This intermediate can be further elaborated, for instance, by coupling it with other amino acids to form dipeptides, such as N-[1-(phenylacetyl)-L-prolyl]glycine ethyl ester. google.com More complex strategies, including asymmetric synthesis and cycloaddition reactions, have been developed to produce highly substituted and stereochemically complex proline analogs, enabling the exploration of a wider chemical space for biological activity. nih.gov These synthetic approaches are crucial for generating novel molecular entities for evaluation as potential therapeutics. nih.govnih.govmdpi.commdpi.com
Role as Building Blocks for Enzyme Inhibitors
The rigid pyrrolidine (B122466) ring of the this compound scaffold is an ideal anchor for positioning functional groups to interact with enzyme active sites. This has made it a foundational element in the design of inhibitors for several major classes of enzymes.
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that degrade extracellular matrix components and are implicated in diseases like cancer and arthritis. nih.gov The design of MMP inhibitors often relies on two key features: a group that chelates the catalytic zinc ion and a scaffold that fits into the enzyme's specificity pockets (S-pockets). nih.gov Synthetic inhibitors like Batimastat and Marimastat utilize a hydroxamate group for zinc chelation, attached to a peptide-like backbone that mimics collagen. nih.gov
While direct studies on this compound as an MMP inhibitor are not prominent in the reviewed literature, its structure is well-suited for this application. The proline ring can occupy the S1' pocket of MMPs, which often accommodates cyclic residues. The N-phenylethyl group can be modified to extend into other pockets or serve as an attachment point for a potent zinc-binding group (ZBG) like a hydroxamic acid or a thiol. The development of selective MMP inhibitors is a significant goal, and the conformational properties of N-substituted prolines could be exploited to achieve selectivity for specific MMP isoforms. nih.gov
The inhibition of Angiotensin-Converting Enzyme (ACE) is a major strategy for treating hypertension. frontiersin.org Many of the most successful ACE inhibitors are N-acyl proline derivatives. researchgate.net The proline carboxylate mimics the C-terminal carboxylate of ACE's natural substrate, angiotensin I, while the N-acyl group occupies other binding pockets and positions a zinc-binding functional group. nih.govslideshare.net
Captopril, the first-in-class ACE inhibitor, is an N-acyl proline derivative where the acyl group contains a thiol that coordinates the active site zinc ion. nih.gov Later-generation inhibitors like Enalaprilat and Lisinopril are dicarboxylate-containing compounds that evolved from a tripeptide (phenylalanine-alanine-proline) lead. frontiersin.orgnih.gov The N-substituent in these molecules, which often includes a phenylethyl-like moiety, is critical for achieving high potency. For instance, the N-alpha-[(S)-1-carboxy-3-phenylpropyl]-L-lysyl-L-proline derivative, MK-0521 (an analog of Lisinopril), is a highly potent ACE inhibitor with an IC₅₀ value of 3.0 nM, demonstrating the effectiveness of this structural motif. nih.gov The this compound structure fits perfectly within this paradigm, where the phenylethyl group can make favorable hydrophobic interactions within the enzyme's active site, contributing to high binding affinity. nih.gov
| Compound | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| MK-0521 (Lisinopril analog) | Rat Pulmonary ACE | 3.0 | nih.gov |
| MK-422 (Enalaprilat) | Rat Pulmonary ACE | 3.5 | nih.gov |
| Sec-Pro-Phe-OMe | ACE | 183.2 | researchgate.net |
| Captopril | Rat Pulmonary ACE | ~18.4 (6.13x less potent than MK-0521) | nih.gov |
Beyond MMPs and ACE, the N-acyl proline scaffold is a key component for inhibiting other enzymes, most notably prolyl oligopeptidase (PREP). PREP is a serine protease that cleaves small peptides on the C-terminal side of proline residues and has been implicated in neurodegenerative diseases like Parkinson's disease. sci-hub.boxnih.gov Many potent PREP inhibitors are based on an N-acyl-L-prolyl-pyrrolidine structure. sci-hub.box
A prominent example is KYP-2047 (4-phenylbutanoyl-L-prolyl-cyanopyrrolidine), which is structurally analogous to this compound with a cyanopyrrolidine replacing the proline carboxylate. mdpi.com The N-acyl group, in this case, a 4-phenylbutanoyl group, is crucial for its potent inhibitory activity. sci-hub.boxmdpi.com KYP-2047 has been shown to not only inhibit the enzymatic activity of PREP but also to modulate its protein-protein interactions, leading to beneficial effects such as enhancing the clearance of pathogenic α-synuclein aggregates through the autophagy pathway. nih.govnih.gov This highlights that N-acyl prolines can act as more than simple active site blockers, influencing complex cellular processes. mdpi.com
Incorporation into Peptidomimetics and Cyclic Peptides
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability and oral bioavailability. The incorporation of N-substituted amino acids like this compound is a powerful strategy in peptidomimetic design.
The structure of proline is unique among the proteinogenic amino acids because its side chain is cyclized back onto the backbone nitrogen, creating a pyrrolidine ring. nih.gov This severely restricts the backbone dihedral angle φ and makes the preceding peptide (acyl-proline) bond more likely to adopt a cis conformation compared to other amino acid residues. nih.gov N-alkylation, as in this compound, further influences this conformational preference. nih.gov
By incorporating an N-substituted proline into a peptide sequence, chemists can force the peptide backbone to adopt a specific turn or bend. nih.gov This pre-organization can lock the peptide into its bioactive conformation, increasing its affinity for a target receptor or enzyme. Furthermore, the N-substituent can act as a "shield," protecting the adjacent peptide bond from cleavage by proteases, thereby increasing the molecule's metabolic stability. Computational studies on related proline analogs, such as azaproline, confirm that modifications to the proline ring system can be used to finely tune the cis-trans isomer ratio and stabilize specific secondary structures like β-turns. researchgate.net The phenylethyl group offers an additional site for modification, allowing for the introduction of probes or further points of interaction with a biological target, making it a highly versatile tool for designing structurally defined and biologically active peptides. nih.gov
Influence on Receptor Recognition and Binding Affinity
The incorporation of a 1-(2-phenylethyl) group into a proline scaffold can significantly influence how the resulting molecule interacts with biological receptors. This modification introduces a bulky, hydrophobic, and aromatic component that can lead to enhanced binding affinity and selectivity for specific receptor subtypes. The phenylethyl group can engage in various non-covalent interactions within the receptor's binding pocket, including hydrophobic interactions, π-π stacking with aromatic amino acid residues, and van der Waals forces. These interactions can stabilize the ligand-receptor complex, leading to a more potent biological response.
A notable example of this is seen in the development of antagonists for the neuropeptide FF (NPFF) receptors, NPFF1 and NPFF2. nih.gov These G protein-coupled receptors are involved in various physiological processes, including pain modulation and opioid system regulation. nih.gov In a study exploring proline-based NPFF receptor antagonists, the introduction of a phenethyl group at the N-1 position of the proline scaffold resulted in a compound with potent and selective antagonist activity at the NPFF1 receptor. nih.gov Specifically, the phenethyl analog demonstrated comparable NPFF1 antagonist activity to a benzyl (B1604629) analog but exhibited improved selectivity over the NPFF2 receptor. nih.gov This highlights how the addition of a single methylene group in the linker between the phenyl ring and the proline nitrogen can fine-tune the compound's interaction with the receptor, leading to enhanced selectivity.
The rigid, cyclic structure of the proline ring itself plays a crucial role by constraining the conformational flexibility of the molecule. embopress.org This pre-organization can reduce the entropic penalty upon binding to a receptor, contributing to a higher binding affinity. When combined with the space-filling and interactive properties of the 2-phenylethyl group, the resulting scaffold becomes a powerful tool for designing ligands with specific receptor recognition profiles. The orientation and substitution pattern of the phenyl ring can be further modified to optimize interactions within the binding pocket, offering a versatile platform for medicinal chemists. For instance, in the context of endothelin receptor ligands, the presence of aromatic portions linked to a central nucleus is known to promote receptor binding. mdpi.com
Antimicrobial and Anticancer Research Applications
The unique structural characteristics of the this compound moiety, combining the rigidity of the proline ring with the hydrophobicity of the phenylethyl group, have made it an attractive component in the design of novel antimicrobial and anticancer agents.
Proline-rich antimicrobial peptides (PrAMPs) are a class of host defense peptides that show promise in combating multidrug-resistant (MDR) bacteria. rsc.orgfrontiersin.org The incorporation of proline residues into antimicrobial peptides can enhance their selectivity for bacterial membranes over mammalian cells, thereby reducing toxicity. nih.gov Proline introduces kinks into the peptide structure, which can facilitate membrane penetration and disruption. nih.gov
While direct studies on peptides incorporating the specific this compound unit are not extensively documented in the provided search results, the principles of modifying peptides with proline and hydrophobic moieties are well-established. For example, the dimerization of a proline-rich AMP using bifunctional benzene (B151609) or phenyl tethers has been shown to significantly enhance its action against Gram-negative bacteria. rsc.org This suggests that the introduction of aromatic and hydrophobic groups, such as the phenylethyl group, can be a viable strategy to improve the antimicrobial potency of proline-containing peptides.
Furthermore, studies on N-arylpyrrole and naphthalene (B1677914) derivatives have demonstrated significant antimicrobial activity. nih.govnih.govresearchgate.net These findings underscore the potential of incorporating aromatic structures, like the phenyl group in this compound, into antimicrobial drug design. The hydrophobic nature of the phenylethyl group could enhance the peptide's ability to interact with and disrupt the lipid bilayer of bacterial membranes, a key mechanism of action for many antimicrobial peptides. researchgate.net
Proline-Modified Peptides with Anticancer Properties
The development of new anticancer agents is a critical area of research due to issues of resistance and adverse effects associated with current chemotherapies. nih.gov Proline-modified peptides and other molecules containing proline or its derivatives are being investigated for their potential as anticancer agents. The rigid structure of proline can be advantageous in designing molecules that can selectively bind to targets involved in cancer progression.
Research into various derivatives containing phenyl and heterocyclic moieties has shown promising anticancer activity. For instance, N-phenyl pyrazoline derivatives have been shown to inhibit cell aggressiveness in triple-negative breast cancer cells. nih.gov Similarly, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have demonstrated potent anticancer activity, particularly against prostate carcinoma cell lines. nih.gov Benzo[f]quinoline derivatives have also been identified as having significant anticancer properties. mdpi.com These examples highlight the therapeutic potential of molecules containing aromatic and nitrogen-containing scaffolds.
While the direct anticancer applications of this compound are not explicitly detailed in the search results, the foundational components of this compound are present in many effective anticancer agents. The 2-phenylethylamine scaffold provides a framework that can be elaborated upon, and the proline ring offers a rigidifying element that can enhance target specificity. The combination of these features in this compound makes it a molecule of interest for the future design and synthesis of novel anticancer therapeutics.
Relevance to Neurological and Receptor Ligand Research
The this compound structure combines two key pharmacophores: the 2-phenylethylamine backbone and the proline ring. This unique combination makes it a molecule of significant interest in the field of neurological and receptor ligand research.
The 2-phenylethylamine motif is a fundamental structural component found in a wide array of biologically active molecules, including endogenous neurotransmitters and numerous pharmaceuticals. mdpi.comresearchgate.netresearchgate.net It forms the core of catecholamines such as dopamine (B1211576), norepinephrine, and epinephrine, which are crucial for regulating mood, stress, and voluntary movement. mdpi.com Beyond these, the 2-phenylethylamine scaffold is present in various alkaloids and synthetic drugs, highlighting its privileged status in medicinal chemistry. researchgate.netresearchgate.net Its ability to interact with a multitude of receptors, including adrenergic, dopamine, and serotonin (B10506) receptors, makes it a versatile building block for drug design. mdpi.com The presence of this scaffold in this compound suggests its potential to interact with these same receptor systems.
The unique structure of this compound makes it a candidate for the design of ligands targeting several important receptors.
Dipeptidyl Peptidase-4 (DPP-4): DPP-4 inhibitors, also known as gliptins, are a class of drugs used to treat type 2 diabetes. nih.govnih.gov They work by preventing the breakdown of incretin (B1656795) hormones, which regulate blood glucose levels. nih.gov Interestingly, proline-containing molecules are relevant to DPP-4. For example, oxytocin, a cyclic peptide containing proline, has been investigated as a potential DPP-4 inhibitor. mdpi.com Given that DPP-4 is a serine protease that can cleave proline-containing peptides, a molecule like this compound, which mimics a dipeptide structure, could potentially act as a DPP-4 inhibitor.
Androgen Receptor (AR): The androgen receptor is a key target in the treatment of prostate cancer. nih.gov The AR is a ligand-dependent transcription factor, and its function is modulated by phosphorylation, often at proline-directed sites. nih.gov The structure of AR ligands is diverse, and the receptor can accommodate various molecular shapes. nih.gov The rigid, non-steroidal scaffold of this compound could serve as a novel starting point for the design of new AR modulators.
Serotonin Receptors (5-HT): The serotonin receptor family is a major target for drugs treating a wide range of neuropsychiatric disorders. nih.govnih.gov The 2-phenylethylamine scaffold is a known feature of some serotonin receptor ligands. mdpi.com The combination of this scaffold with the conformationally restricted proline ring in this compound could lead to the development of ligands with high affinity and selectivity for specific 5-HT receptor subtypes. For instance, modifications to the ligand structure can significantly affect binding affinity at the 5-HT1B receptor. clinpgx.org
Interactive Data Table: Potential Receptor Targets for this compound Analogs
Click to view interactive data
Conformational Analysis and Structure Activity Relationships
Conformational Preferences of the Pyrrolidine (B122466) Ring System in N-Phenylethylproline Derivatives
The proline residue is unique among amino acids due to its cyclic side chain, which imposes significant conformational restrictions on the molecule. nih.gov The five-membered pyrrolidine ring is not planar and exists in one of two primary puckered conformations: Cγ-exo (DOWN) and Cγ-endo (UP). nih.govresearchgate.net In the exo pucker, the Cγ atom is displaced on the opposite side of the ring from the carboxylate group, while in the endo pucker, it is on the same side. nih.govresearchgate.net
The equilibrium between these two puckered states is influenced by substituents on the ring, which exert both steric and stereoelectronic effects. nih.govnih.gov
Stereoelectronic Effects: Electron-withdrawing substituents, such as fluorine, can stabilize a specific pucker through hyperconjugative interactions. nih.govnih.gov For instance, a 4R-fluoro substituent favors the Cγ-exo pucker, while a 4S-fluoro substituent promotes the Cγ-endo pucker. nih.gov This is often referred to as the gauche effect, where the electronegative substituent prefers a gauche relationship with the amide bond, even if it is sterically less favorable. nih.gov
Steric Effects: Large, bulky substituents, such as a tert-butyl group, primarily influence the ring pucker through steric hindrance. nih.govnih.gov These groups tend to occupy a pseudoequatorial position to minimize steric strain, which can override the preferences dictated by stereoelectronic effects. nih.gov For example, a cis-4-tert-butyl group on an L-proline ring forces an exo pucker, while a trans-4-tert-butyl group induces an endo pucker, which is opposite to the effect seen with electronegative substituents. nih.gov
Table 1: Influence of Substituents on Pyrrolidine Ring Pucker
| Substituent Type | Position on L-Proline | Dominant Effect | Preferred Pucker | Rationale |
| Electron-withdrawing (e.g., -F, -OH) | 4R (trans) | Stereoelectronic | Cγ-exo (DOWN) | Favorable gauche interaction between the substituent and the amide bond. nih.govnih.gov |
| Electron-withdrawing (e.g., -F, -OH) | 4S (cis) | Stereoelectronic | Cγ-endo (UP) | Avoids unfavorable gauche interaction. nih.govnih.gov |
| Sterically Demanding (e.g., -tBu) | 4R (trans) | Steric | Cγ-endo (UP) | Bulky group favors the less crowded pseudoequatorial position. nih.govnih.gov |
| Sterically Demanding (e.g., -tBu) | 4S (cis) | Steric | Cγ-exo (DOWN) | Bulky group favors the less crowded pseudoequatorial position. nih.govnih.gov |
Impact of the N-Phenylethyl Substituent on Molecular Conformation
The N-phenylethyl group is not merely a passive appendage; it actively participates in defining the molecule's three-dimensional shape and reactivity. Its influence stems from a combination of steric bulk and potential electronic interactions.
The phenylethyl substituent introduces significant steric bulk at the nitrogen atom. This bulk can influence several conformational equilibria:
Amide Bond Isomerization: The steric presence of the phenylethyl group can influence the cis/trans isomerization of the prolyl amide bond, although in many N-substituted prolines, the trans-conformer is heavily favored. nih.gov
Ring Pucker: The N-substituent can sterically interact with protons on the pyrrolidine ring, potentially influencing the endo/exo pucker equilibrium to minimize non-bonded interactions.
Stereoelectronic effects involving the N-phenylethyl group are also plausible. wikipedia.org These arise from orbital overlap between filled bonding orbitals (e.g., C-H or C-C bonds in the ethyl linker) and empty antibonding orbitals (σ) within the proline ring or its substituents. Such n→π or σ→σ* interactions can stabilize specific rotamers and contribute to a more organized, pre-determined conformation. nih.govwikipedia.org
Proline's inherent conformational rigidity makes it a natural "turn inducer" in peptides and proteins. nih.gov N-alkylation can further constrain the backbone, making N-substituted prolines excellent candidates for scaffolds that mimic secondary structures, particularly β-turns. nih.gov
A β-turn is a structural motif where a polypeptide chain reverses its direction, a feature often crucial for protein-protein interactions and peptide-receptor binding. nih.gov By locking the proline into a specific conformation, the N-phenylethyl group helps to pre-organize the attached chemical groups into a spatial arrangement that mimics the i+1 and i+2 residues of a natural β-turn. nih.gov The phenylethyl group itself can serve as one of the side-chain mimics, projecting the phenyl ring into a defined vector in space. This is particularly relevant in designing mimetics where an aromatic side chain (like Phenylalanine or Tyrosine) is required for biological recognition. nih.gov Studies on related systems have shown that N-terminal groups can lock proline analogs into conformations compatible with specific turn types, such as the type II β-turn. nih.govnih.gov
Spectroscopic Characterization for Conformational Elucidation
The precise conformation of 1-(2-phenylethyl)proline derivatives in solution is primarily elucidated using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, often complemented by Infrared (IR) spectroscopy and computational modeling. nih.govnih.gov
¹H NMR Spectroscopy: The chemical shifts and coupling constants of the proline ring protons (Hα, Hβ, Hγ, Hδ) are highly sensitive to the ring's pucker and the cis/trans configuration of the amide bond. hmdb.cachemicalbook.com For example, the distance between specific protons, which can be determined through Nuclear Overhauser Effect (NOE) experiments, provides direct evidence for the spatial arrangement of the N-phenylethyl group relative to the pyrrolidine ring. researchgate.net The signals for the ethylenic protons (-CH₂-CH₂-Ph) and the aromatic protons can also provide clues about their environment and any restricted rotation. researchgate.netresearchgate.net
¹³C NMR Spectroscopy: The chemical shifts of the Cβ and Cγ carbons are particularly diagnostic of the ring pucker. A significant difference between the Cβ and Cγ chemical shifts is indicative of a strongly biased puckered conformation.
IR Spectroscopy: The position of the amide C=O stretching frequency in IR spectra can provide information about the hydrogen bonding environment and the cis/trans amide bond configuration. nih.gov
Table 2: Representative ¹H NMR Data for Conformational Analysis of a this compound Derivative
| Proton | Typical Chemical Shift (ppm) | Conformational Information |
| Proline Hα | ~4.1-4.3 | Shift and coupling constant (³JHα-Hβ) are sensitive to the ψ torsion angle and ring pucker. chemicalbook.com |
| Proline Hβ, Hγ, Hδ | ~1.9-3.5 | Complex multiplets whose specific shifts and couplings are highly diagnostic of the endo/exo pucker. hmdb.ca |
| Ethylenic -N-CH₂- | ~2.8-3.6 | Diastereotopic protons; their chemical shift difference can indicate conformational rigidity. |
| Ethylenic -CH₂-Ph | ~2.6-3.0 | Chemical shift provides information on the proximity to the pyrrolidine ring and potential ring current effects from the phenyl group. |
| Aromatic H | ~7.1-7.3 | Pattern and shifts indicate the electronic environment of the phenyl ring and can be perturbed by intramolecular interactions. researchgate.net |
Structure-Activity Relationship Studies (SAR) in Catalytic Performance
N-substituted proline derivatives are widely used as organocatalysts in asymmetric synthesis. The structure of the N-substituent is crucial for creating a well-defined chiral environment that controls the stereochemical outcome of the reaction. For this compound, SAR studies focus on how modifications to the molecule impact catalytic activity and enantioselectivity. rsc.org
Key structural elements that can be varied include:
Substituents on the Phenyl Ring: Adding electron-donating or electron-withdrawing groups to the phenyl ring can alter the catalyst's electronic properties and solubility. More importantly, these groups can engage in non-covalent interactions (e.g., π-stacking, hydrogen bonding) with the substrate, further organizing the transition state to enhance selectivity. researchgate.net
Substituents on the Pyrrolidine Ring: As discussed (5.1), substituents on the proline ring lock its conformation. This pre-organization is critical for creating a rigid and predictable catalytic pocket, which is often a key to achieving high enantioselectivity. nih.gov
The Ethyl Linker: Altering the length or rigidity of the linker between the nitrogen and the phenyl ring would directly change the position of the phenyl group relative to the catalytic center (the proline's carboxylate and nitrogen), significantly impacting catalyst performance.
Table 3: Conceptual SAR for Catalytic Performance
| Catalyst Modification (relative to this compound) | Expected Effect on Phenyl Group Position | Potential Impact on Catalysis (e.g., Aldol (B89426) Reaction) | Rationale |
| Add 4-nitro group to phenyl ring | Minimal change in position; adds H-bond acceptor | May increase enantioselectivity (ee) | Potential for secondary H-bonding interaction with the substrate, leading to a more ordered transition state. researchgate.net |
| Add 3,5-di-tert-butyl to phenyl ring | Creates a bulkier steric shield | Could increase or decrease ee depending on the substrate | Steric bulk can enhance facial selectivity by blocking one approach of the substrate, but may also hinder substrate binding. rsc.org |
| Replace phenyl with naphthyl | Increases the size of the aromatic shield | Likely to increase ee | Larger aromatic surface can provide more effective π-π stacking and steric blocking. |
| Introduce 4-fluoro to proline ring | Locks the pyrrolidine pucker (exo or endo) | Generally increases ee | Pre-organization of the catalyst scaffold reduces conformational flexibility, leading to higher stereochemical fidelity. nih.gov |
Structure-Activity Relationship Studies (SAR) in Biological Activity
In a biological context, this compound derivatives can act as mimetics of natural peptide turns, enabling them to interact with biological targets like receptors or enzymes. nih.govnih.gov SAR studies are essential to optimize this interaction for a desired biological effect. nih.gove3s-conferences.org
The N-phenylethyl group often serves as a key pharmacophore, mimicking the side chain of an aromatic amino acid like phenylalanine. nih.gov
Phenyl Ring Substituents: The "message" delivered by the molecule can be fine-tuned by adding substituents to the phenyl ring. mdpi.com For example, adding a hydroxyl group to the para-position could mimic a tyrosine residue and introduce a critical hydrogen bond donor. Halogenation or methylation can alter lipophilicity, which affects membrane permeability and binding affinity through hydrophobic interactions. nih.govnih.gov Studies on N-phenethyl-containing opioids show that even moving a substituent from the para to the meta position can switch a compound from an agonist to an antagonist. mdpi.com
Proline Moiety: The proline scaffold acts as a constrained linker, holding the N-phenylethyl "message" group and the C-terminal carboxylate "address" group in a specific spatial orientation for receptor binding. nih.gov
Stereochemistry: The stereochemistry at the Cα of proline is almost always critical for biological activity, as biological targets are chiral. The (S)-proline (L-proline) configuration is typically required for mimicking natural peptides.
Table 4: Conceptual SAR for Biological Activity (e.g., Receptor Binding)
| Compound Modification (relative to (S)-1-(2-Phenylethyl)proline) | Change in Property | Expected Impact on Binding Affinity (Ki) | Rationale |
| Add 4-OH to phenyl ring | Adds H-bond donor/acceptor | May increase affinity | Mimics tyrosine; allows for specific hydrogen bonding interactions within the receptor pocket. nih.gov |
| Add 4-Cl to phenyl ring | Increases lipophilicity and size | May increase affinity | Can enhance binding through hydrophobic interactions in a lipophilic pocket. mdpi.comnih.gov |
| Use (R)-proline instead of (S)-proline | Inverts stereocenter | Drastically decreases affinity | The chiral receptor pocket is optimized for the natural L-amino acid configuration. nih.gov |
| Replace phenylethyl with benzyl (B1604629) | Shortens N-substituent linker | Decreases affinity | Incorrectly positions the phenyl ring relative to the binding pocket, disrupting key interactions. nih.gov |
Computational and Theoretical Investigations
Molecular Modeling of N-Phenylethylproline Derivatives
Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular structures and their interactions. For N-phenylethylproline derivatives, these methods are crucial for understanding their three-dimensional conformations and potential biological interactions.
The structure of proline is unique among amino acids due to its cyclic side chain, which imposes significant conformational constraints on the peptide backbone. nih.govcaltech.edu This results in two key equilibria: the cis/trans isomerization of the amide bond preceding the proline residue and the endo/exo puckering of the five-membered pyrrolidine (B122466) ring. nih.govnih.gov The introduction of a substituent on the proline nitrogen, such as the 2-phenylethyl group, further influences these conformational preferences through steric and electronic effects. nih.gov
Conformational sampling techniques are used to explore the potential shapes a molecule can adopt. By calculating the energy associated with each conformation, an energy landscape can be constructed. This landscape reveals the most stable (lowest energy) conformations and the energy barriers between them. For N-substituted prolines, the relative stability of cis and trans conformers is a critical factor; while non-proline amino acids strongly prefer the trans conformation, proline itself shows a higher probability of adopting the cis form. sigmaaldrich.com Substituents can modulate this balance. For instance, bulky groups can alter the steric environment, favoring one isomer over the other. caltech.edu The pyrrolidine ring itself interconverts between two primary puckered forms, Cγ-endo (where the Cγ atom is on the same side as the carboxyl group) and Cγ-exo (where it is on the opposite side). caltech.edu The nature of the N-substituent can create a preference for one pucker over the other.
| Equilibrium | Description | Influencing Factors | Significance |
|---|---|---|---|
| Cis/Trans Isomerization | Rotation around the ω (Cα-C-N-Cα) backbone dihedral angle, resulting in two distinct amide bond isomers. nih.gov | Steric hindrance between the phenylethyl group and the preceding amino acid residue; solvent effects. acs.org | Crucial for protein folding, as isomerization can be a rate-limiting step. sigmaaldrich.com Affects overall peptide and protein structure. |
| Ring Puckering (Endo/Exo) | The pyrrolidine ring is not planar and adopts one of two major low-energy puckered conformations. caltech.edu | Stereoelectronic effects and steric demands of the N-phenylethyl substituent. nih.gov | Determines the spatial orientation of substituents and influences binding interactions with enzymes or receptors. |
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as an N-phenylethylproline derivative) when bound to a second molecule (a receptor or enzyme). youtube.com This technique is instrumental in drug discovery and design. nih.gov The process involves placing the ligand in the binding site of the protein and evaluating the "goodness of fit" using a scoring function, which estimates the binding affinity (often expressed as binding energy in kcal/mol). youtube.com
In the context of N-phenylethylproline derivatives, docking studies can be used to predict their potential as inhibitors of specific enzymes, such as Angiotensin-Converting Enzyme (ACE). oarjst.com For example, studies on acylated proline derivatives have shown that they can act as competitive inhibitors of ACE. oarjst.com Computational docking allows researchers to virtually screen a library of designed derivatives against the ACE binding pocket. The results, typically presented as docking scores, help identify the most promising candidates for synthesis and experimental testing. nih.govoarjst.com The interaction analysis reveals key binding modes, such as hydrogen bonds, hydrophobic interactions, and pi-stacking interactions between the ligand and amino acid residues in the receptor's active site. nih.gov
| Parameter | Description | Example Software |
|---|---|---|
| Target Protein Preparation | Retrieving the 3D structure of the enzyme/receptor (e.g., from the Protein Data Bank), removing water molecules, adding polar hydrogens, and assigning charges. oarjst.com | AutoDock Tools, PyMOL youtube.comoarjst.com |
| Ligand Preparation | Generating the 3D structure of the N-phenylethylproline derivative, defining rotatable bonds, and assigning charges. | ChemSketch, Avogadro |
| Docking Simulation | Running the docking algorithm to explore possible binding poses of the ligand within the defined binding site (grid box). oarjst.com | AutoDock 4.2, SwissDock youtube.comoarjst.com |
| Scoring and Analysis | Ranking the generated poses based on a scoring function (binding energy) and visualizing the top-ranked pose to identify key molecular interactions. youtube.com | AutoDock, PyMOL, Discovery Studio |
Quantum Chemical Calculations for Mechanistic Insights
Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly detailed view of electronic structure and can be used to study chemical reactions with great accuracy.
Proline and its derivatives are well-known organocatalysts for various asymmetric reactions, including aldol (B89426) and Michael additions. wikipedia.orglongdom.org The mechanism of these reactions involves the formation of a nucleophilic enamine intermediate between the proline catalyst and a carbonyl compound. nih.gov Quantum mechanical methods, particularly Density Functional Theory (DFT), are employed to study the reaction mechanism and identify the transition state (TS) of the stereochemistry-determining step. acs.orgacs.org
The transition state is the highest energy point along the reaction coordinate, and its structure determines the reaction rate and stereochemical outcome. acs.org For proline-catalyzed reactions, various TS models have been proposed, often involving hydrogen bonding between the proline's carboxylic acid group and the electrophile to stabilize the arrangement. acs.orgacs.org By calculating the energies of all possible transition states (e.g., those leading to R or S products), researchers can predict which stereoisomer will be formed preferentially. researchgate.net The introduction of an N-phenylethyl group would modify the steric and electronic environment of the catalyst, influencing the stability of these transition states and potentially altering the efficiency and stereoselectivity of the reaction. DFT calculations can precisely model these subtle effects. acs.org
Quantum chemical calculations can predict a wide range of electronic properties that govern a molecule's reactivity. These properties include the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. For a molecule like 1-(2-Phenylethyl)proline, these calculations can help understand its nucleophilic or electrophilic character and identify the most reactive sites.
For instance, the electronic properties of catalysts are crucial for their function. In proline catalysis, the ability to form a stable enamine or iminium ion intermediate is key. longdom.org Quantum chemistry can model these intermediates and predict their stability. Furthermore, studies on related molecules have used computational methods to investigate properties like the inverted singlet-triplet gap, which is relevant for photophysical applications. rsc.org Such calculations provide fundamental insights that can guide the design of new catalysts or functional molecules based on the N-phenylethylproline scaffold. nih.gov
Molecular Dynamics Simulations for Dynamic Behavior and Stability
While molecular modeling often looks at static structures, Molecular Dynamics (MD) simulations provide a view of how molecules move and behave over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals the dynamic fluctuations and conformational changes of the molecule. uni-miskolc.hu
For N-phenylethylproline, either as a standalone molecule or as part of a larger peptide, MD simulations can illuminate its conformational dynamics. nih.gov These simulations, often run for nanoseconds or longer, can model the cis-trans isomerization process, the flexibility of the pyrrolidine ring, and the movement of the phenylethyl side chain. researchgate.netuni-miskolc.hu By performing simulations in a solvent like water, the dynamic interplay between the molecule and its environment can be accurately captured. uni-miskolc.hu MD simulations are also used to assess the stability of ligand-receptor complexes predicted by docking. nih.gov Running an MD simulation on a docked complex can confirm whether the predicted binding pose is stable over time or if the ligand dissociates from the binding site. researchgate.net
Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques for Enantiomeric Separation
Enantiomeric separation is paramount in the analysis of chiral compounds like 1-(2-Phenylethyl)proline, as different enantiomers can exhibit distinct biological activities. hplc.eu Chromatographic techniques, utilizing chiral stationary phases (CSPs), are the most effective methods for resolving enantiomers. sigmaaldrich.comscielo.br
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the direct enantiomeric separation of proline derivatives. nih.gov This is achieved by using columns packed with a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. scielo.br The choice of CSP and mobile phase is critical for achieving good resolution. nih.gov
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Chiralcel®), are widely used for the separation of a broad range of chiral compounds, including proline derivatives. nih.govnih.gov For instance, a Chiralpak AD-H column has been successfully used to separate enantiomers of various proline derivatives. nih.gov The separation mechanism on these phases often involves hydrogen bonding, dipole-dipole interactions, and steric hindrance to form transient diastereomeric complexes between the analyte enantiomers and the chiral selector. scielo.brnih.gov The composition of the mobile phase, typically a mixture of a hydrocarbon like hexane (B92381) and an alcohol modifier like ethanol (B145695) with an additive such as trifluoroacetic acid (TFA), significantly influences the resolution. nih.gov
Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin (e.g., Astec CHIROBIOTIC T), are another powerful option, especially for the direct analysis of underivatized amino acids. sigmaaldrich.com These CSPs possess ionic groups, making them compatible with a wider range of mobile phases, including aqueous and polar organic modes, which is advantageous for polar compounds like proline derivatives. sigmaaldrich.com A notable characteristic of these columns is that the D-enantiomer is often more strongly retained than the L-enantiomer, an effect linked to the natural binding affinity of the glycopeptide. sigmaaldrich.com
Table 1: HPLC Chiral Stationary Phases for Proline Derivative Separation This table is interactive and based on data from the text.
| CSP Type | Example Column Name | Typical Mobile Phase | Principle of Separation |
|---|---|---|---|
| Polysaccharide-based | Chiralpak AD-H nih.gov | Hexane, Ethanol, 0.1% TFA nih.gov | Formation of transient diastereomeric complexes via hydrogen bonding and steric interactions. scielo.brnih.gov |
| Polysaccharide-based | Chiralpak IG-3 nih.gov | Reversed-phase or Polar-organic nih.gov | Enantioselective interactions with immobilized amylose derivative. nih.gov |
| Macrocyclic Glycopeptide | Astec CHIROBIOTIC T sigmaaldrich.com | Aqueous or Organic sigmaaldrich.com | Ionic interactions, hydrogen bonding, and inclusion complexation with the teicoplanin selector. sigmaaldrich.com |
| Pirkle-type (Brush-type) | Phenylglycine CSP hplc.eu | Normal-phase (e.g., hydrocarbon/alcohol) hplc.eu | π-π interactions, hydrogen bonding, and dipole stacking with a covalently bonded chiral selector. hplc.eu |
Gas Chromatography (GC) offers high sensitivity and shorter analysis times for chiral separations. sigmaaldrich.com However, due to the low volatility and polar nature of amino acids, including this compound, derivatization is a mandatory prerequisite for GC analysis. sigmaaldrich.comresearchgate.net This process converts the non-volatile analyte into a volatile and thermally stable derivative. cat-online.com
A common approach is a two-step derivatization process. sigmaaldrich.comsigmaaldrich.com
Esterification: The carboxyl group is converted to an ester, for example, by reacting with methanolic HCl. sigmaaldrich.comsigmaaldrich.com
Acylation: The amino group is blocked, for instance, by reacting with an acylating agent like trifluoroacetic anhydride (B1165640) (TFAA) or acetic anhydride. sigmaaldrich.comsigmaaldrich.com
This dual derivatization ensures good peak shape and selectivity during the GC analysis. sigmaaldrich.com The resulting volatile derivatives are then separated on a chiral capillary column. researchgate.net A widely used type of chiral column for amino acid enantiomers is Chirasil®-Val, which is a polysiloxane bonded to L-valine tert-butylamide. researchgate.net This phase allows for the direct enantioseparation of the derivatized amino acids. researchgate.net An interesting phenomenon that can be achieved through derivatization is "enantioreversal," where using different derivatizing agents can reverse the elution order of the D and L enantiomers. sigmaaldrich.com
Table 2: GC Analysis of Proline Enantiomers This table is interactive and based on data from the text.
| Parameter | Description | Example |
|---|---|---|
| Derivatization Step 1 (Esterification) | Converts the carboxylic acid to a more volatile ester. sigmaaldrich.com | Reaction with Methanolic HCl. sigmaaldrich.comsigmaaldrich.com |
| Derivatization Step 2 (Acylation) | Blocks the active hydrogen on the amino group to improve peak shape. sigmaaldrich.com | Reaction with Trifluoroacetic anhydride (TFAA) or Acetic anhydride. sigmaaldrich.comsigmaaldrich.com |
| Chiral Column | Stationary phase that interacts differently with each enantiomer derivative. researchgate.net | Chirasil-L-Val capillary column. researchgate.netresearchgate.net |
| Detection Method | Often coupled with a mass spectrometer (GC-MS) for reliable identification. researchgate.net | Flame Ionization Detector (FID) or Mass Spectrometry (MS). cat-online.com |
Derivatization Strategies for Enhanced Detection and Separation
Derivatization is a chemical modification technique used not only to enable GC analysis but also to enhance the detectability of analytes in HPLC, particularly for compounds that lack a strong chromophore or fluorophore. creative-proteomics.comacademicjournals.org this compound, like other amino acids, does not absorb UV-Vis light strongly or fluoresce, making derivatization essential for sensitive detection. creative-proteomics.com This can be performed either before the sample is injected into the column (pre-column) or after separation (post-column). creative-proteomics.comacademicjournals.org
Pre-column derivatization involves reacting the analyte with a labeling reagent before chromatographic separation. jascoinc.com This approach is widely adopted for its high sensitivity and reproducibility. creative-proteomics.com For secondary amines like the proline ring in this compound, several reagents are suitable.
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) is a chiral derivatizing agent used to determine enantiomeric purity. juniperpublishers.com It reacts with the amino group of the enantiomers to form diastereomers, which can then be separated on a standard, achiral reversed-phase column (e.g., C18). juniperpublishers.com This indirect method avoids the need for expensive chiral columns. juniperpublishers.com
Other reagents include 2,4-Dinitrofluorobenzene (DNFB), which reacts with both primary and secondary amino acids to form stable, UV-active derivatives. creative-proteomics.com Phenyl isothiocyanate (PITC) also reacts with primary and secondary amino acids, but sample preparation can be more complex. creative-proteomics.com
A useful strategy for analyzing secondary amino acids in complex matrices containing primary amino acids is a two-step derivatization. researchgate.netresearchgate.net First, a reagent that reacts only with primary amino acids, like o-phthalaldehyde (B127526) (OPA), is used. researchgate.netresearchgate.net These derivatives can then be removed, for instance, with a solid-phase extraction cartridge, before the secondary amino acid is derivatized with a different reagent (e.g., FMOC-Cl). researchgate.netresearchgate.net
For achieving the highest sensitivity, fluorescent derivatization reagents are employed. nih.gov These reagents attach a fluorescent tag to the analyte molecule, allowing for detection at very low concentrations (femtomole to picomole levels). researchgate.netnih.gov
Several fluorescent reagents are effective for secondary amines like proline.
9-Fluorenylmethyl chloroformate (FMOC-Cl): This is a widely used reagent that reacts with both primary and secondary amino acids to produce highly fluorescent and stable derivatives. creative-proteomics.comjascoinc.com It is often used in dual-reagent methods with OPA to quantify both types of amino acids simultaneously. jascoinc.comnih.gov
4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F): This reagent was developed for HPLC analysis and provides good results for secondary amines. nih.gov It reacts with amino acids to form highly fluorescent derivatives detectable with excitation around 470 nm and emission at 530 nm. researchgate.netnih.gov Its analog, NBD-Cl, is also effective for proline. researchgate.net
Dansyl Chloride: This reagent also reacts with secondary amines to produce fluorescent derivatives. creative-proteomics.com
Table 3: Common Fluorescent Derivatization Reagents for Secondary Amines This table is interactive and based on data from the text.
| Reagent | Abbreviation | Reacts with | Key Features |
|---|---|---|---|
| 9-Fluorenylmethyl chloroformate creative-proteomics.comjascoinc.com | FMOC-Cl | Primary and Secondary Amines | Produces stable, highly fluorescent derivatives. Used in OPA/FMOC dual methods. creative-proteomics.comjascoinc.comnih.gov |
| 4-fluoro-7-nitro-2,1,3-benzoxadiazole nih.gov | NBD-F | Primary and Secondary Amines | Enables highly sensitive detection (femtomole levels). nih.gov |
| 4-chloro-7-nitro-2,1,3-benzoxadiazole researchgate.net | NBD-Cl | Secondary Amines | An early and effective fluorescent reagent for proline. researchgate.net |
| 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate creative-proteomics.com | AQC | Primary and Secondary Amines | Reacts rapidly to form stable derivatives. creative-proteomics.com |
| Fluorescamine creative-proteomics.com | - | Primary Amines Only | Does not form fluorescent products with secondary amines like proline. creative-proteomics.com |
Advanced Spectroscopic Techniques for Structural Elucidation
While chromatography is used for separation and quantification, advanced spectroscopic techniques are essential for the definitive structural elucidation of this compound and its derivatives.
Mass Spectrometry (MS), particularly when coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is a powerful tool for molecular weight determination and structural analysis. core.ac.ukresearchgate.net High-resolution mass spectrometry (HRMS), for example using a Quadrupole Time-of-Flight (QTOF) analyzer, provides highly accurate mass measurements, which helps to determine the elemental composition of the molecule. core.ac.uk
Tandem mass spectrometry (MS/MS) provides further structural detail. In this technique, a specific ion (the precursor ion) is selected and fragmented, and the resulting product ions are analyzed. core.ac.uk The fragmentation pattern is like a fingerprint for the molecule, providing information about its substructures and helping to distinguish between isomers. core.ac.uk For example, GC-MS/MS has been used to differentiate between positional isomers of related compounds by analyzing the unique product ions formed from the [M+H-HF]+ species. core.ac.uk
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure and stereochemistry of this compound. The presence of a chiral center at the alpha-carbon (Cα) of the proline ring makes stereochemical assignment a critical aspect of its characterization. The substitution of a phenylethyl group onto the proline nitrogen atom introduces distinct electronic and steric effects that influence the chemical shifts of the proline ring's nuclei.
The analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of protons and carbons. In N-substituted prolines, the chemical shifts of the proline ring's Cβ and Cγ carbons are particularly sensitive to the conformation and stereochemistry. researchgate.net The cis-trans isomerism about the tertiary amine bond, while less common than in prolyl-peptide bonds, can also be investigated using NMR. This phenomenon, if present, would result in two distinct sets of signals for the proline ring and the phenylethyl substituent. nih.govnih.gov
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy), are employed to confirm assignments and determine the spatial proximity of protons, which is fundamental for stereochemical elucidation. chemicalbook.com For instance, NOESY can reveal through-space interactions between the protons of the phenylethyl group and the protons on the proline ring, helping to define the molecule's preferred conformation in solution. nih.gov
Research Findings:
While specific spectral data for this compound is not widely published, the expected chemical shifts can be predicted based on data from L-proline and related N-substituted derivatives. The addition of the phenylethyl group is expected to cause a downfield shift of the proline Cδ and Cα protons due to the inductive effect of the nitrogen substitution.
The table below presents the typical ¹H and ¹³C NMR chemical shifts for L-proline in D₂O, which serve as a foundational reference for interpreting the spectra of its derivatives. chemicalbook.combmrb.iochemicalbook.com The introduction of the 2-phenylethyl group at the N-1 position would alter these values, particularly for the carbons and protons adjacent to the nitrogen (Cα, Cδ, Hα, Hδ).
Interactive Data Table: Reference NMR Data for L-Proline Data obtained in D₂O at 298K, pH 7.4. bmrb.io
To interact with the data, please refer to the original source.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Proline Ring | ||
| α-CH | 4.12 | 63.92 |
| β-CH₂ | 2.02 / 2.34 | 31.73 |
| γ-CH₂ | 2.02 | 26.49 |
| δ-CH₂ | 3.37 | 48.78 |
| Carboxyl Group | ||
| -COOH | - | 177.48 |
The stereochemical assignment of this compound, distinguishing between the (R) and (S) enantiomers, can be achieved by using chiral solvating agents or by converting the molecule into diastereomers, which would then exhibit distinct NMR spectra.
Mass Spectrometry for Mechanistic Pathway Analysis
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of this compound and for studying its fragmentation pathways. When coupled with techniques like collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), it provides valuable information for structural elucidation and for analyzing mechanistic pathways of related reactions or metabolic processes. nih.govresearchgate.net
The fragmentation of proline and its derivatives is well-documented and exhibits characteristic patterns. One of the most prominent fragmentation pathways for proline-containing molecules is the cleavage that leads to the formation of a stable immonium ion at a mass-to-charge ratio (m/z) of 70. osu.edu This ion corresponds to the protonated pyrrolidine (B122466) ring that has lost the carboxyl group.
For this compound, the electron ionization (EI) or electrospray ionization (ESI) mass spectrum would be expected to show a molecular ion [M]⁺ or a protonated molecule [M+H]⁺, respectively. The subsequent MS/MS fragmentation would likely involve several key pathways:
Formation of the Phenylethyl Cation: A significant peak at m/z 105, corresponding to the [C₈H₉]⁺ ion (phenylethyl cation), would be expected from the cleavage of the N-C bond between the proline ring and the phenylethyl group.
Formation of the Proline Immonium Ion: Cleavage of the phenylethyl group would also lead to the formation of the protonated proline ring. Subsequent loss of the carboxyl group as CO₂ would produce the characteristic proline immonium ion at m/z 70.
Loss of the Phenyl Group: Fragmentation could also be initiated by the loss of a phenyl radical (C₆H₅•) from the phenylethyl moiety, followed by further fragmentation.
The "Proline Effect": In peptide contexts, cleavage N-terminal to a proline residue is highly favored. osu.edunih.gov While this compound is not a peptide, the stability of the tertiary amine can influence fragmentation patterns around the proline ring.
A proposed fragmentation pathway for the structurally related compound N-(2-carboxyethyl)proline involves the initial loss of water, followed by the loss of carbon monoxide and the formation of characteristic product ions. researchgate.net A similar analysis for this compound would involve identifying its unique product ions to confirm its structure.
Interactive Data Table: Expected Key Fragments in the Mass Spectrum of this compound Based on general fragmentation principles of N-substituted prolines and phenylethylamines. osu.edunist.gov
To interact with the data, please refer to the original source.
| Fragment Ion | Proposed Structure | Expected m/z | Fragmentation Pathway |
| [M+H]⁺ | C₁₃H₁₈NO₂⁺ | 220 | Protonated molecule |
| [C₈H₉]⁺ | [CH₂CH₂-Ph]⁺ | 105 | Cleavage of N-CH₂ bond |
| [C₄H₈N]⁺ | Proline immonium ion | 70 | Loss of COOH from proline ring after initial fragmentation |
| [M-COOH]⁺ | C₁₂H₁₇N⁺ | 175 | Decarboxylation of the molecular ion |
By meticulously analyzing these fragmentation patterns, researchers can confirm the identity of the compound and gain insights into its chemical stability and potential transformation pathways.
Future Research Directions and Translational Perspectives
Development of Novel, Atom-Economical Synthetic Pathways
A primary goal in modern organic chemistry is the development of synthetic routes that maximize the incorporation of all reactant atoms into the final product, a concept known as atom economy. researchgate.net Traditional methods for N-alkylation of amines often involve alkyl halides, which suffer from poor atom economy and the co-production of salt waste. rsc.org
Future research will focus on more sustainable and atom-economical pathways to 1-(2-Phenylethyl)proline. A highly promising approach is the direct reductive amination between L-proline and phenylacetaldehyde (B1677652). rsc.orgacsgcipr.org This method is inherently atom-economical, with water being the only byproduct. nih.gov Further advancements could involve "hydrogen borrowing" catalysis, where a phenylethanol derivative is temporarily dehydrogenated to the aldehyde in situ, which then reacts with proline before the catalyst returns the hydrogen, resulting in a highly efficient, waste-free process. rsc.org Another green approach involves using propylene (B89431) carbonate, which can act as both a solvent and a non-toxic alkylating agent, avoiding the need for genotoxic reagents. nih.govmdpi.com Electrocatalytic methods, which use electricity to drive the reductive coupling of keto acids with nitrogen sources, represent another frontier for the sustainable synthesis of amino acid derivatives. acs.org
| Method | Reactants | Key Byproduct(s) | Atom Economy | Green Chemistry Considerations |
|---|---|---|---|---|
| Classical SN2 Alkylation | L-Proline, 2-Phenylethyl bromide, Base (e.g., NaHCO3) | NaBr, H2O, CO2 | Low | Uses alkyl halide, generates stoichiometric salt waste. |
| Reductive Amination | L-Proline, Phenylacetaldehyde, Reducing Agent (e.g., H2) | H2O | High | High atom economy; avoids hazardous alkylating agents. rsc.orgacsgcipr.org |
| Hydrogen Borrowing | L-Proline, 2-Phenylethanol (B73330), Catalyst | H2O | Very High | Extremely efficient; uses readily available alcohols. rsc.org |
Expansion of Catalytic Applications to New Reaction Types
L-proline is a renowned organocatalyst, capable of promoting a wide array of chemical transformations with high stereoselectivity, including aldol (B89426), Mannich, and Michael reactions. longdom.orgwikipedia.orgyoutube.comresearchgate.net The N-phenylethyl group in this compound can act as a bulky steric shield or a directing group, potentially altering the catalytic activity and stereochemical outcome compared to unsubstituted proline.
Future research will likely explore the use of this compound as a catalyst in more advanced and novel reaction types. A significant area of development is the merger of organocatalysis with other catalytic paradigms. For instance, combining proline catalysis with visible-light photoredox catalysis can enable unprecedented transformations, such as the asymmetric oxidative dearomatization of indole (B1671886) derivatives. acs.orgnih.gov This dual catalytic system could be used to generate complex, C2-quaternary indolin-3-ones. nih.gov Another frontier is the direct C(sp³)–H functionalization of the proline ring, guided by a directing group, to install aryl substituents stereospecifically. acs.org Furthermore, the development of "caged" proline derivatives, which release the active catalyst upon photo-irradiation, offers spatiotemporal control over reactions, a powerful tool for in situ synthesis and biological applications. nih.gov
| Reaction Class | Description | Future Direction with N-Phenylethylproline | Reference |
|---|---|---|---|
| Aldol / Mannich / Michael | Classic C-C bond-forming reactions. | Fine-tuning stereoselectivity through the bulky N-substituent. | wikipedia.orgresearchgate.net |
| Diels-Alder | Formation of cyclic structures. | Controlling facial selectivity in cycloadditions. | longdom.org |
| Photoredox Hybrid Catalysis | Merging light-driven redox chemistry with organocatalysis. | Enabling novel asymmetric transformations like oxidative dearomatization. | acs.orgnih.gov |
| C-H Functionalization | Directly converting C-H bonds to C-C or C-X bonds. | Catalyzing reactions at previously unactivated positions. | acs.org |
| Photo-initiated Catalysis | Using light to activate a "caged" catalyst. | Achieving precise spatial and temporal control over reactions. | nih.gov |
Exploration of New Biological Targets and Therapeutic Avenues
Proline and its derivatives are privileged structures in medicinal chemistry, forming the backbone of numerous natural products and pharmaceuticals. nih.gov The modification of the proline ring, including N-alkylation, is a well-established strategy for modulating the biological activity, selectivity, and pharmacokinetic properties of peptides and small molecules. mdpi.comrsc.org For example, studies have shown that N-alkylation of certain heterocyclic compounds can lead to significant antimicrobial activity. nih.gov The synthesis and evaluation of a series of N-alkyl-1,2-diphenylethanolamines revealed inhibitory effects on smooth and cardiac muscles, suggesting a role as calcium-channel blockers. nih.gov
Future work should systematically screen this compound and its analogues for a wide range of biological activities. Given that N-substituted piperazine (B1678402) derivatives have shown significant antibacterial effects, it is plausible that N-substituted prolines could exhibit similar properties. nih.gov The compound could be incorporated into peptides to perform Structure-Activity Relationship (SAR) studies, helping to design novel therapeutics. rsc.org Proline also plays a key role in cellular metabolism and stress response, in part by modulating redox potential. frontiersin.org This suggests that its derivatives could be explored for therapeutic avenues related to diseases involving oxidative stress. The development of hydrogels and other nanocarriers for targeted drug delivery is another area where proline derivatives could find application, potentially improving the bioavailability of therapeutic agents like curcumin. mdpi.com
| Modification Type | Observed/Potential Biological Activity | Therapeutic Avenue | Reference |
|---|---|---|---|
| 4-Alkyl-L-proline Derivatives (APDs) | Antibiotic, Antitumor | Infectious Disease, Oncology | rsc.org |
| N-Alkyl Piperazine Derivatives | Antibacterial, Antifungal | Infectious Disease | nih.gov |
| N-Alkyl-1,2-diphenylethanolamines | Calcium-Channel Blockade | Cardiovascular Disease | nih.gov |
| Unmodified Proline | Reactive Oxygen Species (ROS) Scavenging | Diseases related to Oxidative Stress | frontiersin.org |
Integration into Multicomponent Reaction Strategies for Library Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are powerful tools for drug discovery. researchgate.net They allow for the rapid synthesis of large libraries of structurally diverse molecules. Proline itself has been successfully used as an organocatalyst in MCRs to generate complex heterocyclic scaffolds. researchgate.net
A significant future direction is the use of this compound as a chiral catalyst in established MCRs, such as the Ugi and Passerini reactions. nih.govresearchgate.netrsc.org These reactions are cornerstones of MCR chemistry but often lack stereocontrol. researchgate.net The chiral environment provided by this compound could induce asymmetry in the products, providing a direct route to enantiomerically enriched, complex peptidomimetics and other scaffolds. researchgate.netrsc.org The bulky N-substituent is expected to play a critical role in controlling the stereochemical outcome. Furthermore, interrupted versions of the Ugi and Passerini reactions are being explored to generate novel chemical frameworks, a field where new catalysts could provide significant breakthroughs. nih.gov
| MCR Type | Core Reactants | Potential Product Scaffold | Role of Proline Derivative |
|---|---|---|---|
| Povarov Reaction | Anilines, Aldehydes, Enol ethers | Tetrahydroquinolines | Catalyst |
| Ugi Reaction | Amine, Aldehyde/Ketone, Isocyanide, Carboxylic Acid | α-Acylaminoamides | Chiral Catalyst or Chiral Reactant nih.govresearchgate.net |
| Passerini Reaction | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | α-Acyloxyamides | Chiral Catalyst or Chiral Reactant nih.govrsc.org |
| Pyridine Synthesis | Cyclic amine, Aldehyde, Malononitrile | Poly-substituted Pyridines | Catalyst |
Green Chemistry and Sustainable Synthesis Approaches for N-Phenylethylproline Derivatives
Beyond atom economy, green chemistry emphasizes the use of safer solvents, reduced energy consumption, and the use of renewable resources. Future research on this compound will increasingly incorporate these principles.
Mechanochemistry, which uses mechanical force (e.g., ball milling) to drive reactions, often in the absence of bulk solvents, is a promising green technique. beilstein-journals.org The synthesis of substituted proline derivatives has already been demonstrated using this solvent-free method. beilstein-journals.org Another avenue is the use of novel, environmentally benign solvent systems. Deep Eutectic Solvents (DESs), some of which can be prepared from L-proline itself, offer a recyclable and often biodegradable alternative to traditional organic solvents. acs.org Biocatalysis represents another pillar of green synthesis. The enzymatic amidation of L-proline to L-prolinamide using an immobilized lipase (B570770) in a non-aqueous solvent has been shown to be a scalable and efficient process, minimizing waste and operating under mild conditions. rsc.org Applying similar biocatalytic strategies to the synthesis of N-substituted derivatives is a logical and important next step.
| Green Approach | Description | Key Advantage(s) | Reference |
|---|---|---|---|
| Mechanochemistry | Using mechanical energy (ball milling) to initiate reactions. | Solvent-free or solvent-minimal conditions, high efficiency. | beilstein-journals.org |
| Biocatalysis | Using enzymes (e.g., lipases) to catalyze reactions. | High selectivity, mild reaction conditions, biodegradable catalyst. | rsc.org |
| Deep Eutectic Solvents (DES) | Using mixtures of hydrogen bond donors and acceptors as solvents. | Often biodegradable, low volatility, recyclable. | acs.org |
| Alternative Reagents | Using safer, greener reagents like propylene carbonate for alkylation. | Avoids genotoxic alkyl halides, can be solvent-free. | nih.govmdpi.com |
Q & A
Basic: What are the validated synthetic routes for 1-(2-Phenylethyl)proline, and how can purity be ensured post-synthesis?
Methodological Answer:
Synthesis typically involves proline derivatives and phenylethylamine via reductive amination or nucleophilic substitution. Key steps include:
- Reaction Optimization : Use anhydrous conditions and catalysts (e.g., Pd/C for hydrogenation) to minimize side products .
- Purification : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to isolate the compound. Validate purity via NMR (¹H/¹³C) and LC-MS, ensuring absence of unreacted precursors .
- Chiral Purity : Use chiral chromatography (e.g., Chiralpak AD-H column) to confirm enantiomeric excess, critical for biological activity studies .
Advanced: How can computational modeling resolve contradictions in proposed binding mechanisms of this compound with neuronal receptors?
Methodological Answer:
Conflicting in vitro binding data (e.g., NMDA vs. GABA receptor affinity) may arise from conformational flexibility. Address this via:
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100 ns using AMBER or GROMACS. Analyze RMSD and binding free energy (MM-PBSA) to identify stable binding poses .
- Docking Validation : Cross-validate with experimental IC50 values using AutoDock Vina. Compare results across receptor subtypes to identify selectivity determinants .
- In Silico Mutagenesis : Predict critical residues via alanine scanning to reconcile discrepancies between computational and experimental affinity rankings .
Basic: What analytical techniques are critical for characterizing this compound in complex biological matrices?
Methodological Answer:
- Sample Preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from plasma or tissue homogenates .
- Quantification : Optimize UPLC-MS/MS (e.g., ESI+ mode, m/z transitions specific to the compound) with deuterated internal standards to mitigate matrix effects .
- Structural Confirmation : Combine FT-IR (amide I/II bands) and high-resolution mass spectrometry (HRMS) to distinguish from structural analogs .
Advanced: How should researchers design dose-response studies to address nonlinear pharmacokinetics of this compound?
Methodological Answer:
Nonlinear PK (e.g., saturation of metabolic enzymes) requires:
- Multi-Arm Design : Test 5–6 log-spaced doses (0.1–100 µM) in vitro (hepatocyte assays) and in vivo (rodent models). Include controls for CYP450 inhibition/induction .
- Time-Course Analysis : Collect plasma/tissue samples at 0.5, 2, 6, 12, 24 h post-administration. Model data using non-compartmental analysis (NCA) and Phoenix WinNonlin to estimate AUC, Cmax, and t1/2 .
- Metabolite Profiling : Use HRMS to identify phase I/II metabolites, correlating their formation with dose-dependent toxicity .
Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible in vivo studies?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement in-line FT-NIR to monitor reaction progression and intermediate purity in real time .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) to identify degradation pathways. Adjust storage conditions (e.g., argon atmosphere, −20°C) .
- Statistical Quality Control : Use multivariate analysis (e.g., PCA) on synthesis parameters (temperature, solvent ratios) to identify critical process variables .
Basic: How can researchers validate the absence of neurotoxic effects in preliminary studies of this compound?
Methodological Answer:
- In Vitro Screening : Test cytotoxicity in SH-SY5Y neurons via MTT assay (24–72 h exposure). Include positive controls (e.g., rotenone) .
- Oxidative Stress Markers : Measure glutathione (GSH) and malondialdehyde (MDA) levels to assess redox imbalance .
- Functional Assays : Use patch-clamp electrophysiology to evaluate neuronal excitability changes at therapeutic concentrations .
Advanced: What experimental frameworks resolve discrepancies between in vitro potency and in vivo efficacy of this compound?
Methodological Answer:
- PK/PD Modeling : Integrate plasma concentration-time profiles with biomarker data (e.g., BDNF levels) using compartmental models to identify efficacy thresholds .
- Blood-Brain Barrier (BBB) Penetration : Quantify brain-to-plasma ratio (Kp) via microdialysis. If Kp < 0.3, modify formulation (e.g., lipid nanoparticles) .
- Target Engagement Assays : Use positron emission tomography (PET) with radiolabeled analogs to confirm target binding in vivo .
Basic: What are the best practices for reporting spectroscopic data of this compound in publications?
Methodological Answer:
- NMR Reporting : Include ¹H/¹³C spectra (500 MHz or higher) with solvent peaks referenced. Annotate coupling constants (J values) and assign all protons, especially proline’s pyrrolidine ring .
- MS Data : Report exact mass (≤ 5 ppm error) and isotopic distribution. Provide fragmentation patterns (MS/MS) to confirm structure .
- Deposition : Upload raw data to repositories (e.g., PubChem, Zenodo) with unique accession numbers for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
